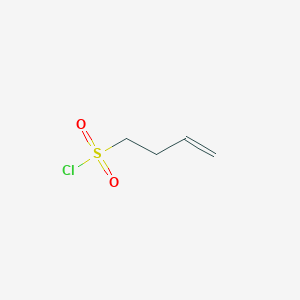
N-(3-bromobenzyl)acetamide
Übersicht
Beschreibung
“N-(3-bromobenzyl)acetamide” is a colorless to pale yellow solid with a special odor . It is commonly used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of “N-(3-bromobenzyl)acetamide” is C9H10BrNO. The InChI code is 1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) .Chemical Reactions Analysis
Amides, including “N-(3-bromobenzyl)acetamide”, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .Physical And Chemical Properties Analysis
“N-(3-bromobenzyl)acetamide” has a density of 1.45g/cm³ and a melting point of 88-90°C . It is soluble in some organic solvents at room temperature, such as ethanol and dichloromethane .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Scientific Field : Pharmacology
- Application Summary : N-(3-bromobenzyl) noscapine, a derivative of noscapine, has been evaluated for its anticancer potential . This compound is synthesized by introducing modifications at site B (‘N’ in the isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine .
- Methods of Application : The structure of N-(3-bromobenzyl) noscapine was elucidated by X-ray crystallography. Its effect on cancer cell proliferation and cellular microtubules were studied by sulphorhodamine B assay and immunofluorescence, respectively .
- Results : N-(3-bromobenzyl) noscapine was found to be superior to many of the past-generation noscapinoids in inhibiting cancer cell viability. It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumour cell line, MDA-MB-231 .
Antioxidant Activity
- Scientific Field : Biochemistry
- Application Summary : Acetamide derivatives, which would include N-(3-bromobenzyl)acetamide, have been synthesized and tested for their antioxidant activity .
- Methods of Application : The structures of these compounds were elucidated by NMR analysis and their melting points were measured. The in vitro antioxidant activity of these compounds was tested by evaluating the amount of scavenged ABTS radical and estimating ROS and NO production in tBOH- or LPS-stimulated J774.A1 macrophages .
- Results : The results of these tests are not specified in the source .
Chemical Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : N-(3-Bromobenzyl)acetamide is a chemical compound used in the synthesis of various pharmaceutical substances . It’s often used as a building block in the creation of more complex molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, N-(3-bromobenzyl)acetamide would be reacted with other compounds under specific conditions to form new bonds and create new molecules .
- Results : The results of these syntheses are not specified in the source .
Chemical Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : N-(3-Bromobenzyl)acetamide is a chemical compound used in the synthesis of various pharmaceutical substances . It’s often used as a building block in the creation of more complex molecules .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, N-(3-bromobenzyl)acetamide would be reacted with other compounds under specific conditions to form new bonds and create new molecules .
- Results : The results of these syntheses are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPIDNMBEZYIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479231 | |
| Record name | N-(3-bromobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)acetamide | |
CAS RN |
337535-82-7 | |
| Record name | N-(3-bromobenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

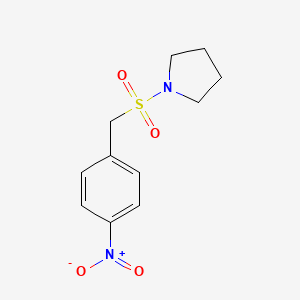

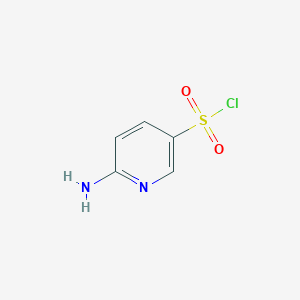
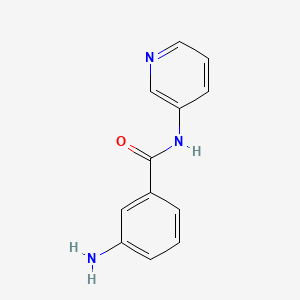
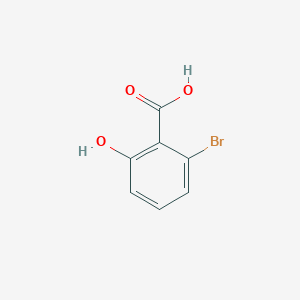

![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)
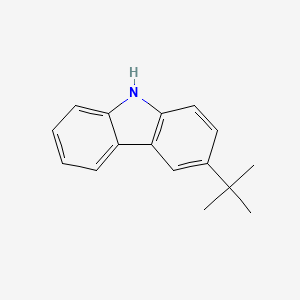
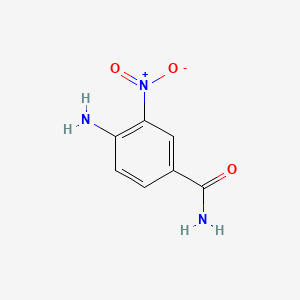
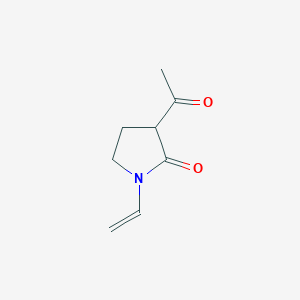
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

